![molecular formula C27H23N5O4 B2545213 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide CAS No. 1207016-06-5](/img/no-structure.png)
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C27H23N5O4 and its molecular weight is 481.512. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A significant application of derivatives similar to "2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide" is in the field of anticancer research. A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents Al-Sanea et al., 2020.
Radioligand Imaging
In radiopharmaceutical research, derivatives of the compound have been developed as selective radioligands for imaging. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as selective ligands of the translocator protein (18 kDa). This research demonstrates the compound's applicability in positron emission tomography (PET) imaging for neurological and oncological diseases Dollé et al., 2008.
Synthesis Methodologies
The synthesis of compounds with a core structure similar to "2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide" has been a topic of interest. A study focused on the development and validation of HPLC determination of related substances in a novel anticonvulsant agent, showcasing advanced synthesis and analytical methodologies. This highlights the compound's significance in pharmaceutical development and the importance of analytical methods in ensuring purity and efficacy Severina et al., 2021.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile, which is synthesized from 4-ethoxybenzaldehyde, furan-2-carboxaldehyde, and 2-pyrazolylacetonitrile. The second intermediate is 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid, and hydrazine hydrate. These two intermediates are then coupled using acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "furan-2-carboxaldehyde", "2-pyrazolylacetonitrile", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "hydrazine hydrate", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile", "React 4-ethoxybenzaldehyde with furan-2-carboxaldehyde in the presence of ammonium acetate and acetic acid to form 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-propenal.", "React 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-propenal with 2-pyrazolylacetonitrile in the presence of potassium carbonate and DMF to form 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile.", "Step 2: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole", "React furan-2-carboxaldehyde with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of hydrazine hydrate to form 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)hydrazine.", "React 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)hydrazine with acetic anhydride in the presence of triethylamine to form 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole.", "Step 3: Coupling of Intermediates", "React 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile with 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole in the presence of acetic anhydride and triethylamine to form the final product, 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide." ] } | |
CAS-Nummer |
1207016-06-5 |
Produktname |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Molekularformel |
C27H23N5O4 |
Molekulargewicht |
481.512 |
IUPAC-Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C27H23N5O4/c1-2-35-20-12-10-18(11-13-20)15-25(33)29-24-16-22(23-9-6-14-36-23)31-32(24)27-28-21(17-26(34)30-27)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34) |
InChI-Schlüssel |
XWWRUMDVQRSJBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




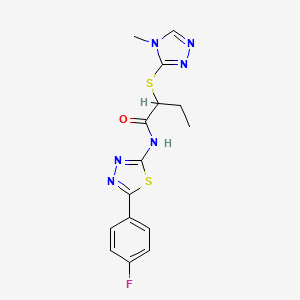
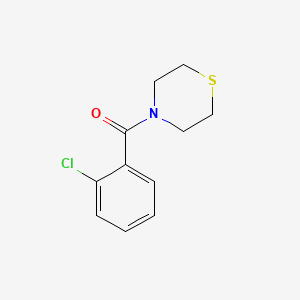
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
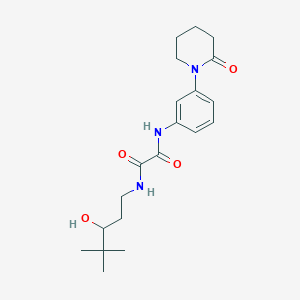
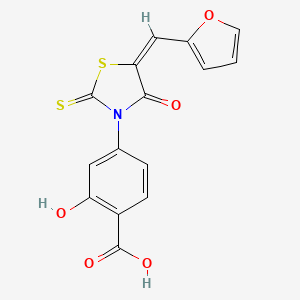
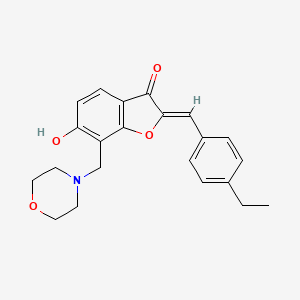
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
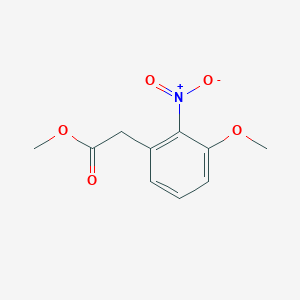
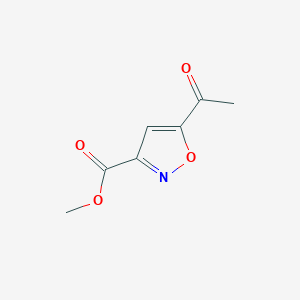
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)
